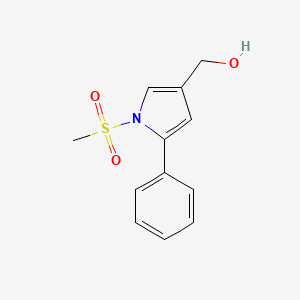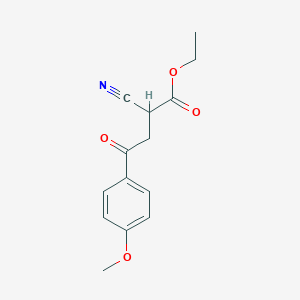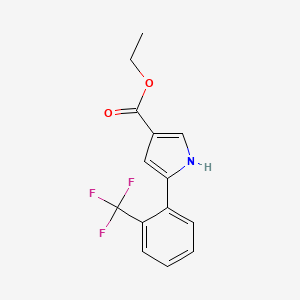![molecular formula C17H14FNO3S B6335086 [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% CAS No. 881673-32-1](/img/structure/B6335086.png)
[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Synthesis or other similar method, followed by various substitution reactions to introduce the phenyl and benzenesulfonyl groups .Molecular Structure Analysis
The molecule contains a pyrrole ring substituted with a phenyl group and a 4-fluoro-benzenesulfonyl group. The presence of these groups would likely have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-donating effect of the nitrogen atom . Therefore, it’s plausible that the compound might undergo reactions with electrophiles at the 2- or 3-positions of the pyrrole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the substituent groups. For instance, the compound’s polarity, solubility, and reactivity could all be affected .Applications De Recherche Scientifique
[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, peptide synthesis, and the synthesis of pharmaceuticals. [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% has also been used in biochemical and physiological studies, as it has been found to be a useful reagent for the preparation of biologically active compounds.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Action Environment
The action, efficacy, and stability of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, temperature, and more.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in lab experiments include its high purity and its ability to replace a variety of functional groups. In addition, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% is relatively stable and can be stored for long periods of time. The limitations of using [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in lab experiments include the fact that it is a corrosive reagent and must be handled with care. In addition, the reaction of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% with other compounds can generate hazardous by-products, which can be difficult to dispose of.
Orientations Futures
For the use of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in scientific research include its use in the synthesis of new pharmaceuticals and its use in the study of the effects of fluorinated compounds on the human body. In addition, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could be used in the development of new materials, such as fluoropolymers, and in the synthesis of new catalysts. [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could also be used in the synthesis of new molecules for use in drug delivery systems and in the development of new methods for the synthesis of peptides and proteins. Finally, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could be used in the development of new analytical techniques for the detection and characterization of small molecules.
Méthodes De Synthèse
[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-benzenesulfonyl chloride with 5-phenyl-1H-pyrrol-3-ylmethanol in the presence of a base. The second step involves the reaction of the intermediate with an alkyl halide in the presence of a base. The final product is [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% with a purity of 95%.
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDSWPUNWAPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)








